1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL is a chemical compound with the molecular formula C8H10IN3O2 and a molecular weight of 307.09 g/mol . This compound features a pyrimidine ring substituted with an iodine atom and a methoxy group, as well as an azetidine ring with a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process often employs organoboron reagents and palladium catalysts to form carbon-carbon bonds. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups on the pyrimidine or azetidine rings.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, where the compound can form new carbon-carbon bonds under mild conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL can be compared to other pyrimidine and azetidine derivatives, such as:
1-(6-Methoxypyrimidin-4-YL)piperidin-3-OL: This compound features a piperidine ring instead of an azetidine ring, which may result in different biological activities and chemical reactivities.
6-Iodo-2-methoxypyridin-3-OL: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and azetidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10IN3O2 |
---|---|
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
1-(6-iodo-2-methoxypyrimidin-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H10IN3O2/c1-14-8-10-6(9)2-7(11-8)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3 |
InChI-Schlüssel |
RHLXTWYVFZBDNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=N1)I)N2CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.